molecular formula C4H4BBrO2S B068155 5-Bromothiophene-2-boronic acid CAS No. 162607-17-2

5-Bromothiophene-2-boronic acid

Cat. No.: B068155
CAS No.: 162607-17-2
M. Wt: 206.86 g/mol
InChI Key: USJPOBDLWVCPGG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Bromothiophene-2-boronic acid, also known as (5-bromothiophen-2-yl)boronic Acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd-C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds under mild and functional group tolerant conditions .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity make it a valuable reagent in organic synthesis .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, it’s important to avoid dust formation and contact with skin and eyes when handling the compound .

Safety and Hazards

5-Bromothiophene-2-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromothiophene-2-boronic acid can be synthesized through several methods. One common approach involves the bromination of thiophene followed by borylation. The bromination is typically carried out using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride . The resulting 5-bromothiophene is then subjected to borylation using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and borylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromothiophene-2-boronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling . It can also participate in oxidation and substitution reactions.

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of sulfoxides or sulfones.

    Substitution: Formation of substituted thiophenes.

Comparison with Similar Compounds

  • Thiophene-2-boronic acid
  • 5-Formyl-2-thienylboronic acid
  • 5-Hexyl-2-thiopheneboronic acid pinacol ester
  • 2,5-Dibromothiophene

Comparison: 5-Bromothiophene-2-boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, while thiophene-2-boronic acid is primarily used in cross-coupling reactions, this compound can also undergo substitution and oxidation reactions .

Properties

IUPAC Name

(5-bromothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BBrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJPOBDLWVCPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370210
Record name 5-Bromothiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162607-17-2
Record name 5-Bromothiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-thiopheneboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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